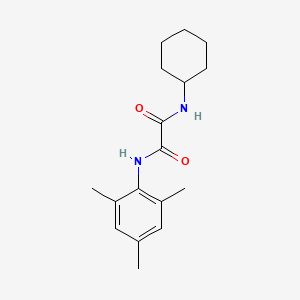

N1-cyclohexyl-N2-mesityloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

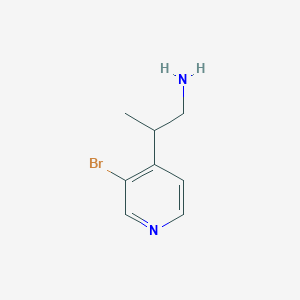

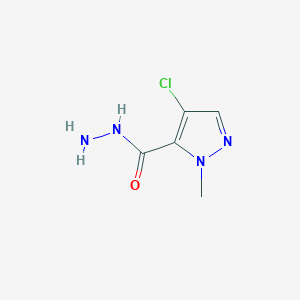

N1-cyclohexyl-N2-mesityloxalamide (CMO) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of oxalamide and has a cyclohexyl group attached to one nitrogen atom and a mesityl group attached to the other nitrogen atom.

Applications De Recherche Scientifique

Cyclohexane and Derivatives in Scientific Research

Cyclohexane Degradation and Environmental Remediation A study by Lee and Cho (2008) investigated the degradation of cyclohexane, a compound related to N1-cyclohexyl-N2-mesityloxalamide due to the presence of the cyclohexyl group. The research focused on the utilization of Rhodococcus sp. EC1, demonstrating its potential in environmental bioremediation through the efficient degradation of cyclohexane and hexane. This suggests that compounds with cyclohexyl groups might be of interest in studies aiming to understand or enhance bioremediation processes (Lee & Cho, 2008).

Functionalized Carbon Materials Research by Zhang et al. (2008) on the functionalization of carbon fibers through sulfuric/nitric acid treatment offers insights into chemical modifications at the molecular level. This study's methodologies and outcomes could be relevant for modifying or understanding the properties of this compound, especially in creating materials with specific chemical functionalities for industrial or research applications (Zhang et al., 2008).

Photoreactivity and Chemical Transformations A unique study on the photoreactivity of mesityl cyclohexanecarboxylate by Mori, Wada, and Inoue (2000) demonstrates how the presence of acid and ethanol can switch the reaction pathway from decarboxylation to transesterification upon irradiation. This highlights the potential of cyclohexyl and mesityl-containing compounds like this compound in photochemical studies, possibly offering pathways to novel synthetic routes or understanding reaction mechanisms (Mori, Wada, & Inoue, 2000).

Nano-sized Catalysts and Surface Modifications Further, the synthesis of coinage-metal nanoparticles using mesityl precursors as explored by Bunge, Boyle, and Headley (2003) could inform research into the applications of this compound in nanotechnology and catalysis. The study outlines an anhydrous route to create nanoparticles, highlighting the role of specific organic groups in directing synthesis, potentially applicable to designing new catalysts or materials with this compound (Bunge, Boyle, & Headley, 2003).

Propriétés

IUPAC Name |

N-cyclohexyl-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-11-9-12(2)15(13(3)10-11)19-17(21)16(20)18-14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSATZYHKVYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)

![9H-Fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B2474069.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2474070.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)

![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)